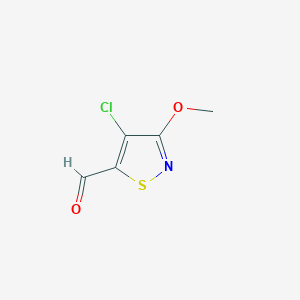

4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde

Descripción

4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a chloro group at the 4-position, a methoxy group at the 3-position, and an aldehyde group at the 5-position

Propiedades

IUPAC Name |

4-chloro-3-methoxy-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYZQCHMOUBKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole precursors with chlorinating and methoxylating agents. One common method involves the use of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde as an intermediate, which is then subjected to further functionalization to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 4-Chloro-3-methoxy-1,2-thiazole-5-carboxylic acid.

Reduction: 4-Chloro-3-methoxy-1,2-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry :

- Building Block for Synthesis : It serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups facilitate various chemical reactions, making it a valuable precursor in organic synthesis.

-

Biology :

- Development of Bioactive Molecules : The compound is utilized in creating bioactive molecules that help study biological pathways and mechanisms. Its interactions with biological systems make it significant for medicinal chemistry .

- Potential Therapeutic Agent : Ongoing research explores its potential as a therapeutic agent for various diseases, particularly due to its antimicrobial and anticancer properties.

- Industry :

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

- Effective against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone.

- Anticancer Activity :

- Anticonvulsant Properties :

- Preliminary studies suggest that this compound may exhibit anticonvulsant effects, warranting further investigation into its mechanism of action.

- Anti-inflammatory Effects :

- It has been noted to influence inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation.

Several studies have highlighted the efficacy of thiazole derivatives in various biological contexts:

- Anticancer Studies : Research involving the synthesis of new thiazole derivatives demonstrated enhanced cytotoxicity against HepG2 cells when specific substitutions were applied to the phenyl ring.

- Antimicrobial Efficacy : A comparative analysis of thiazole derivatives against bacterial strains revealed inhibition zones comparable to established antibiotics, indicating their potential as alternative therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

- 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

- 4-Chloro-3-methoxy-1,2-thiazole-5-methanol

- 4-Chloro-3-methoxy-1,2-thiazole-5-carboxylic acid

Comparison: 4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde is unique due to the presence of both a chloro and methoxy group on the thiazole ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Actividad Biológica

4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring with a chloro group at the 4-position, a methoxy group at the 3-position, and an aldehyde group at the 5-position. Its structural characteristics suggest diverse biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C6H6ClN O2S

- Appearance : Pale yellow to brownish-yellow powder

- Melting Point : 45-50 °C

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

-

Antimicrobial Activity

- The compound has shown effectiveness against various bacterial strains. For example, studies have reported its antibacterial properties against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

- Anticancer Activity

- Anticonvulsant Properties

-

Anti-inflammatory Effects

- The compound's influence on inflammatory pathways has been noted, potentially offering therapeutic benefits in conditions characterized by inflammation.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- DNA Interaction : Some thiazole derivatives bind to DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

- Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

The specific substitution pattern on the thiazole ring significantly impacts the biological properties of this compound. Comparative studies with similar compounds indicate that variations in halogen and methoxy substitutions can enhance or diminish biological activity .

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C6H6ClN O2S | Antimicrobial, Anticancer |

| 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde | C6H6ClN O2S | Antimicrobial |

| 1,3-Thiazole-5-carbaldehyde | C6H6N O2S | Lower reactivity |

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in various biological contexts:

- Anticancer Studies : A study involving the synthesis of new thiazole derivatives showed that specific substitutions led to enhanced cytotoxicity against HepG2 cells. The most promising compounds were those with para-chloro or para-methyl substitutions on the phenyl ring .

- Antimicrobial Efficacy : In a comparative analysis of thiazole derivatives against bacterial strains, certain compounds exhibited inhibition zones comparable to established antibiotics, indicating their potential as alternative therapeutic agents .

Q & A

Q. What are the standard synthetic protocols for preparing 4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing a substituted benzaldehyde derivative with a heterocyclic amine (e.g., triazole or thiazole precursors) in absolute ethanol, catalyzed by glacial acetic acid. After reflux (4–6 hours), the solvent is evaporated under reduced pressure, and the product is isolated via filtration . Characterization is performed using NMR and mass spectrometry to confirm the aldehyde functional group and substitution pattern.

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for identifying the methoxy (-OCH₃), chloro (-Cl), and aldehyde (-CHO) groups. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, with the molecular ion peak matching the theoretical mass (C₅H₃ClN₂O₂S: ~190.61 g/mol).

- IR Spectroscopy : Confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

Q. What are the typical biological assays used to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Tested via agar dilution or microbroth dilution against Gram-positive/negative bacteria and fungi.

- Enzyme Inhibition Assays : Assess interactions with target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based or colorimetric methods.

- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and purity of this compound?

- Methodological Answer : Microwave irradiation reduces reaction time (from hours to minutes) and enhances regioselectivity. For example, replacing classical reflux with microwave conditions (e.g., 100–150°C, 300 W) can increase yields by 15–20% by minimizing side reactions. Solvent choice (e.g., DMF or acetonitrile) and microwave power must be optimized to avoid decomposition of the aldehyde group .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates between overlapping signals in crowded regions (e.g., aromatic protons in thiazole vs. triazole derivatives).

- X-ray Crystallography : Provides unambiguous confirmation of substitution patterns and bond angles, especially when NMR data is inconclusive.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral profiles and compare them with experimental data to identify discrepancies .

Q. What strategies are recommended for optimizing reaction conditions to avoid aldehyde oxidation during synthesis?

- Methodological Answer :

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the aldehyde to carboxylic acid.

- Low-Temperature Reflux : Maintain temperatures below 80°C in ethanol or dichloromethane.

- Additives : Include radical scavengers (e.g., BHT) or reducing agents (e.g., Na₂SO₃) to stabilize the aldehyde group .

Q. How to design experiments to probe the role of the methoxy group in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with -OCH₃ replaced by -OH, -NO₂, or halogens.

- Molecular Docking : Simulate interactions between the methoxy group and enzyme active sites (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes upon methoxy substitution .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC at 25°C/37°C.

- Degradation Product Identification : Use LC-MS to detect carboxylic acid derivatives (if aldehyde oxidizes).

- Controlled Storage : Store at -20°C in amber vials with desiccants to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.